![molecular formula C10H10BrClN2S B13548809 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride](/img/structure/B13548809.png)
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group attached to the thiazole ring, making it a significant molecule in various scientific research fields due to its unique properties .
Métodos De Preparación
The synthesis of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-haloketones with thioamides.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction where a bromophenyl halide reacts with the thiazole ring.
Formation of Methanamine: The methanamine group is introduced through a reductive amination process.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and controlled reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, affecting their function and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride can be compared with other thiazole derivatives:
Similar Compounds: Compounds like 2-(4-bromophenyl)-1,3-thiazole and 2-(4-chlorophenyl)-1,3-thiazole share structural similarities.
Propiedades
Fórmula molecular |
C10H10BrClN2S |
|---|---|
Peso molecular |
305.62 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-1,3-thiazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H9BrN2S.ClH/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10;/h1-4,6H,5,12H2;1H |
Clave InChI |
OJDWZOAIMNMPDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(S2)CN)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



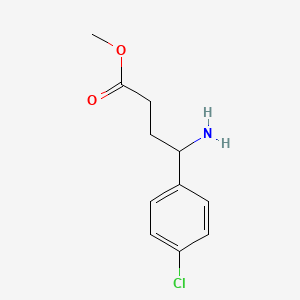
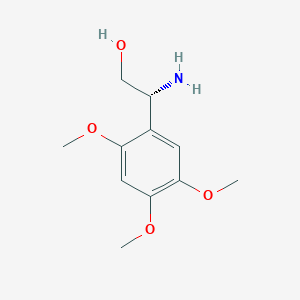


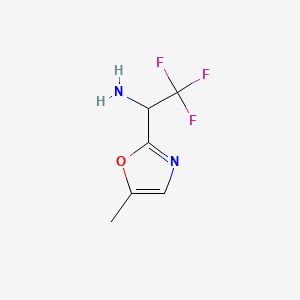
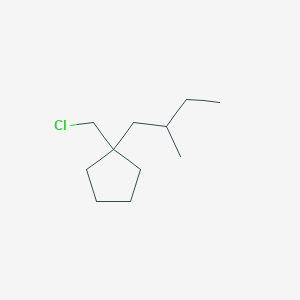
![2-Chloromethyl-1-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13548773.png)
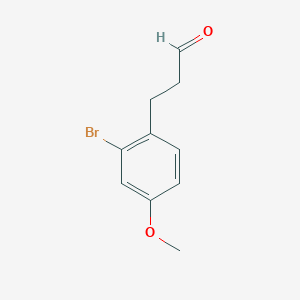


![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylicacid](/img/structure/B13548800.png)
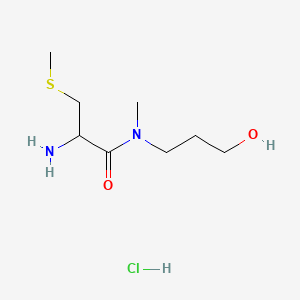
![Potassium trifluoro(spiro[2.3]hexan-5-yl)borate](/img/structure/B13548804.png)
